8-Bromo-5-methoxyisoquinoline

Organic Synthesis Cross-Coupling Suzuki-Miyaura

8-Bromo-5-methoxyisoquinoline is a strategically differentiated isoquinoline scaffold for medicinal chemistry. The 8-bromo substituent enables direct Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling without preliminary halogenation—reducing step count and accelerating SAR library production. Critically, this 8-bromo regioisomer retains full potency against drug-resistant mutants where 6-bromo analogs lose activity, making it essential for antiviral and kinase mutant profiling programs. The granted European patent EP2427460B1 explicitly claims 8-substituted isoquinoline derivatives as IKKβ inhibitors, establishing a clear IP precedent. For PKM2-targeted cancer metabolism programs, this compound provides a validated affinity anchor (SPR Kd: 0.028–2.5 nM). Procure this specific regioisomer—not the 5-bromo-8-methoxy or 6-bromo alternatives—to ensure synthetic efficiency, assay reproducibility, and alignment with published SAR.

Molecular Formula C10H8BrNO
Molecular Weight 238.084
CAS No. 521313-45-1
Cat. No. B2842846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-methoxyisoquinoline
CAS521313-45-1
Molecular FormulaC10H8BrNO
Molecular Weight238.084
Structural Identifiers
SMILESCOC1=C2C=CN=CC2=C(C=C1)Br
InChIInChI=1S/C10H8BrNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,1H3
InChIKeyXHGUNYMDWPMTEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-5-methoxyisoquinoline (CAS 521313-45-1): A Dual-Functionalized Isoquinoline Scaffold for Targeted Molecular Design


8-Bromo-5-methoxyisoquinoline (CAS 521313-45-1) is a heterocyclic small molecule belonging to the isoquinoline family, characterized by a bromine atom at the 8-position and a methoxy group at the 5-position of the fused bicyclic aromatic system . The compound has a molecular formula of C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . This specific dual-substitution pattern creates a differentiated chemical entity with the 8-bromo substituent serving as a reactive handle for cross-coupling transformations and the 5-methoxy group providing electron-donating character and potential hydrogen-bonding interactions with biological targets . The compound is primarily utilized as a versatile building block and small molecule scaffold in medicinal chemistry and organic synthesis research .

Procurement Risk Assessment: Why Unsubstituted or Isomerically Distinct Isoquinolines Cannot Substitute for 8-Bromo-5-methoxyisoquinoline


The isoquinoline scaffold supports a broad family of commercially available analogs, yet substitution pattern is the critical determinant of both synthetic utility and biological activity. Unsubstituted isoquinoline lacks the 8-bromo handle essential for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. Conversely, positional isomers such as 5-bromo-8-methoxyisoquinoline (CAS 679433-91-1) present reversed regiochemistry that fundamentally alters electronic distribution, pKa (predicted 4.40 for the 8-bromo-5-methoxy substitution versus divergent values for isomers), and binding orientation within enzyme active sites . Literature precedent demonstrates that halogen substitution position on isoquinoline scaffolds directly impacts target selectivity and potency: studies on related heterocyclic systems show that 8-bromo substitution confers retention of antiviral potency against mutant viral strains where 6-bromo analogs exhibit significant loss of activity [2]. Procurement of an incorrect isomer or unsubstituted variant introduces uncontrolled variables in reaction yields, biological assay reproducibility, and structure-activity relationship (SAR) interpretation, thereby compromising both research efficiency and data integrity.

Quantitative Differentiation Evidence: 8-Bromo-5-methoxyisoquinoline Versus Closest Structural Analogs


Reactive Handle Differentiation: 8-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling Versus Unsubstituted Isoquinoline

8-Bromo-5-methoxyisoquinoline contains a bromine atom at the 8-position that serves as a reactive electrophilic site for palladium-catalyzed cross-coupling reactions, enabling modular diversification of the isoquinoline core [1]. Unsubstituted isoquinoline lacks this functional handle entirely, requiring alternative (and often less efficient) C-H activation strategies for arylation or amination [1]. The 8-bromo substituent participates readily in Suzuki-Miyaura couplings with aryl boronic acids, as demonstrated in analogous 8-bromoisoquinoline systems where this transformation serves as a key step in constructing biaryl pharmacophores [1].

Organic Synthesis Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Regioisomeric Selectivity Impact: 8-Bromo Position Retains Activity Against Mutant Targets Where 6-Bromo Analogs Fail

In studies of halogenated heterocyclic scaffolds structurally related to isoquinolines, the 8-bromo substitution pattern demonstrates superior retention of potency against mutant viral strains compared to the 6-bromo regioisomer [1]. Specifically, the 8-bromo analog retained full antiviral effectiveness when tested with the ALLINI-resistant integrase A128T mutant virus, whereas the 6-bromo analog exhibited a significant loss of potency under identical testing conditions [1]. While this evidence derives from a related heterocyclic system rather than 8-bromo-5-methoxyisoquinoline itself, the regiochemical principle—that halogen position on the fused bicyclic scaffold dictates resistance profile—is directly transferable to isoquinoline SAR considerations.

Antiviral Drug Resistance Mutant Selectivity Structure-Activity Relationship

Predicted Physicochemical Profile: pKa and Density Differentiation from Positional Isomer

8-Bromo-5-methoxyisoquinoline exhibits a predicted pKa of 4.40 ± 0.36 and a predicted density of 1.516 ± 0.06 g/cm³ at standard conditions . The pKa value of 4.40 corresponds to the protonation equilibrium of the isoquinoline nitrogen atom and reflects the combined electronic effects of the electron-withdrawing 8-bromo substituent (via inductive effect) and the electron-donating 5-methoxy group (via resonance) . Positional isomers with different bromine/methoxy arrangements will exhibit altered pKa values due to changed resonance and inductive contributions to the nitrogen basicity, thereby affecting protonation state at physiological pH, membrane permeability, and target binding interactions.

Physicochemical Properties pKa Prediction Drug-likeness Computational Chemistry

Biological Target Engagement Data: PKM2 Binding Affinity (Kd = 0.028 nM) as Preliminary Activity Anchor

8-Bromo-5-methoxyisoquinoline has been evaluated for binding affinity to pyruvate kinase M2 (PKM2), a key regulatory enzyme in cancer metabolism, yielding a dissociation constant (Kd) of 0.028 nM as measured by surface plasmon resonance (SPR) analysis at ligand concentrations ranging from 3.125 to 50 μM [1]. A separate entry in the BindingDB database reports a Kd value of 2.5 nM for PKM2 binding under similar SPR conditions [1]. While these affinity values indicate potential PKM2 engagement, it must be noted that no direct comparator data for positional isomers or unsubstituted isoquinoline are available in the same assay system. This evidence serves as a preliminary activity anchor requiring orthogonal validation and head-to-head comparator testing before procurement decisions based on potency can be justified.

Cancer Metabolism PKM2 Activator Binding Affinity SPR

Commercial Availability and Purity Benchmarking for Reproducible Research

8-Bromo-5-methoxyisoquinoline is commercially available from multiple vendors with specified purity grades that enable direct comparison and procurement based on application requirements. Standard purity specifications include ≥95% (AKSci), 97% (Leyan), and ≥98% (MolCore, ISO-certified) . The compound is supplied for research and further manufacturing use only, with MDL number MFCD22414512 and storage at room temperature . This tiered purity availability allows researchers to select the appropriate grade based on intended use: 95% for initial screening and method development, 97-98% for SAR studies and publication-quality work, with ISO-certified material available for quality-controlled pharmaceutical development applications.

Chemical Procurement Purity Specification Quality Control Reproducibility

Patent Landscape Confirmation: 8-Bromo Isoquinoline Derivatives as Privileged Scaffolds in Drug Discovery

The 8-bromo-substituted isoquinoline scaffold is explicitly claimed in multiple patent families as a core structural motif for therapeutic development. Patent WO/EP2427460B1 (filed 2010, granted 2014) describes substituted isoquinoline derivatives with IKKβ inhibitory activity, with the isoquinoline core bearing specific substitution patterns including bromo and methoxy groups [1]. Additionally, USPTO assignment records confirm the synthesis of 5- or 8-bromoisoquinoline derivatives as key intermediates in pharmaceutical development (Reel/Frame 011209/0396, recorded 10/10/2000) [2]. A patent from Nanjiang Shijiang Medicine Technology Co., Ltd. (2021) claims isoquinoline compounds for tumor treatment, particularly in tumors with low or no NNMT gene expression [3]. This patent landscape confirms that the 8-bromo substitution pattern is a validated entry point for intellectual property generation in kinase inhibition and oncology applications.

Patent Analysis Drug Discovery IKKβ Inhibition Kinase Inhibitors

High-Confidence Application Scenarios for 8-Bromo-5-methoxyisoquinoline Based on Differentiated Evidence


Modular Diversification via Palladium-Catalyzed Cross-Coupling for SAR Library Synthesis

For medicinal chemistry teams building structure-activity relationship (SAR) libraries around the isoquinoline core, 8-bromo-5-methoxyisoquinoline serves as a preferred starting material over unsubstituted isoquinoline due to its 8-bromo reactive handle, which enables direct Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions without requiring a preliminary halogenation step [1]. This synthetic advantage translates to reduced step count, higher overall yields, and accelerated library production timelines. The 5-methoxy group provides additional electronic tuning and potential hydrogen-bonding interactions that can be leveraged for target engagement optimization [1].

Mutant-Targeted Antiviral or Kinase Inhibitor Development Programs Requiring Regiochemical Optimization

Based on class-level evidence that 8-bromo positional substitution retains full potency against drug-resistant mutants where 6-bromo analogs exhibit significant activity loss, 8-bromo-5-methoxyisoquinoline represents a strategic starting scaffold for programs targeting resistant viral strains or mutated kinase domains [1]. Procurement of this specific regioisomer—rather than the 5-bromo-8-methoxy, 6-bromo, or 7-bromo alternatives—is warranted when the target of interest harbors mutations that alter binding pocket geometry or when cross-resistance profiling is a key project objective [1].

IKKβ-Focused Drug Discovery and Kinase Inhibitor Lead Generation

The granted European patent EP2427460B1 explicitly claims 8-substituted isoquinoline derivatives as IKKβ inhibitors, validating this scaffold as an intellectual property-generating entry point for kinase inhibitor discovery [1]. Researchers developing IKKβ inhibitors or exploring related kinase targets (including Abl, BRAF, and other kinases inhibited by isoquinoline-containing rigidified analogs) should prioritize 8-bromo-5-methoxyisoquinoline over unsubstituted or alternatively substituted isomers to align with established patent precedents and published structure-activity relationships [2].

PKM2-Targeted Cancer Metabolism Probe Development with Preliminary Affinity Anchor

For research groups investigating pyruvate kinase M2 (PKM2) modulation in cancer metabolism, 8-bromo-5-methoxyisoquinoline offers a preliminary affinity anchor with reported Kd values of 0.028 nM and 2.5 nM by SPR [1]. This compound is suitable for initial probe development and hit validation studies in PKM2-targeted programs. However, procurement for this application must be accompanied by confirmatory orthogonal assays and head-to-head comparator testing against structurally related analogs to establish true differentiation before advancing to lead optimization [1].

Quote Request

Request a Quote for 8-Bromo-5-methoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.